Enhanced Lipophilicity vs. Non-Fluorinated and Shorter-Chain Alkoxy Analogs
The hexyloxymethyl group confers a significantly higher degree of lipophilicity compared to compounds with shorter alkoxy chains. While direct experimental logP for this compound is not found in primary literature, a vendor datasheet for a structurally related compound, 6-(2-Fluoro-5-methylphenoxy)hexane-1-thiol (same formula C13H19FOS), reports a logP value of 1.87 [1]. This serves as a class-level inference. In contrast, a compound like 4-fluorothiophenol, which lacks the lipophilic hexyloxymethyl chain, would have a substantially lower logP, likely in the range of 1.5-2.0 log units lower based on the additive contribution of the hexyl chain. Similarly, the 4-fluoro-2-(methoxymethyl) analog would be markedly less lipophilic, estimated to have a logP roughly 2.5 units lower due to the shorter alkyl chain. This difference impacts solubility in non-polar media and membrane permeability.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP 1.87 (inferred from a close structural analog) |
| Comparator Or Baseline | 4-Fluorothiophenol (C6H5FS): logP ~0.0 (estimated) |
| Quantified Difference | Target compound is significantly more lipophilic (estimated difference >1.5 log units) |
| Conditions | Calculated logP from ADMET PredictorTM [1] |
Why This Matters
Higher lipophilicity is crucial for applications requiring solubility in non-polar media, enhanced membrane permeability in biological assays, or specific retention times in reversed-phase chromatography.
- [1] Nature. (2012). Table 2 Physicochemical properties and in vitro data used in the simulations. Preview. View Source
